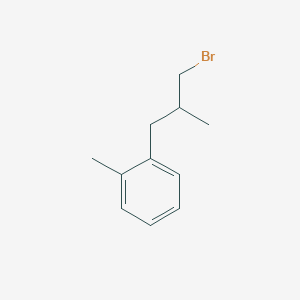
1-(3-Bromo-2-methylpropyl)-2-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromo-2-methylpropyl)-2-methylbenzene is an organic compound with the molecular formula C10H13Br It is a derivative of benzene, where a bromine atom is attached to a propyl chain, which is further substituted with a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-Bromo-2-methylpropyl)-2-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 2-methylpropylbenzene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution reaction. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Bromo-2-methylpropyl)-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents like water or ethanol.
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products:
Substitution: Formation of alcohols, nitriles, or amines.
Elimination: Formation of alkenes.
Oxidation: Formation of carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
1-(3-Bromo-2-methylpropyl)-2-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromo-2-methylpropyl)-2-methylbenzene depends on its chemical reactivity. The bromine atom makes the compound a good candidate for nucleophilic substitution reactions, where it can act as an electrophile. The molecular targets and pathways involved vary based on the specific application and the nature of the reacting species.
Comparación Con Compuestos Similares
1-Bromo-2-methylpropane: Similar structure but lacks the benzene ring.
2-Bromo-4-methylpentane: Different substitution pattern on the carbon chain.
1-(2-Bromoethyl)-2-methylbenzene: Similar benzene derivative with a different bromine substitution.
Uniqueness: 1-(3-Bromo-2-methylpropyl)-2-methylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its structure allows for selective reactions that are not possible with other similar compounds, making it valuable in synthetic chemistry and industrial applications.
Propiedades
Número CAS |
52086-53-0 |
|---|---|
Fórmula molecular |
C11H15Br |
Peso molecular |
227.14 g/mol |
Nombre IUPAC |
1-(3-bromo-2-methylpropyl)-2-methylbenzene |
InChI |
InChI=1S/C11H15Br/c1-9(8-12)7-11-6-4-3-5-10(11)2/h3-6,9H,7-8H2,1-2H3 |
Clave InChI |
UGTJFGXFFBHNBK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1CC(C)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S)-1-(5-Chlorobenzo[D]furan-2-YL)-2-methylpropylamine](/img/structure/B13178686.png)


![N-[3-(Aminomethyl)cyclopentyl]-2-methylpropanamide](/img/structure/B13178699.png)

![(2-[(Methylamino)methyl]-1,3-thiazol-4-YL)methanol](/img/structure/B13178721.png)
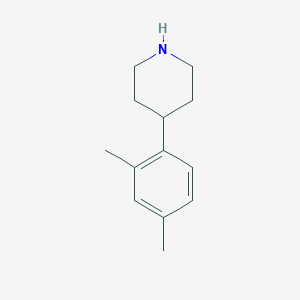

![1-Thia-4-azaspiro[4.4]nonane](/img/structure/B13178735.png)
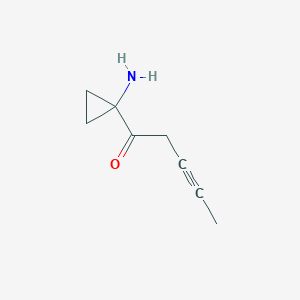
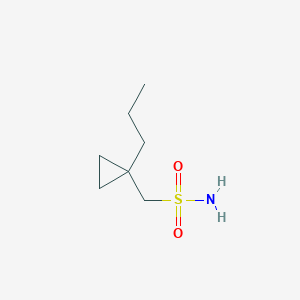
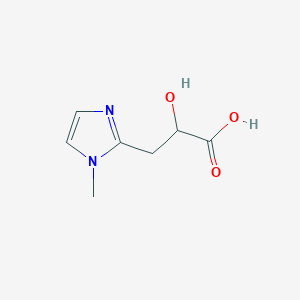
![2-(2-Methoxyethyl)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13178754.png)
![5-(Trifluoromethyl)-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13178761.png)
